molecular formula C7H6N2 B189455 1H-Indazole CAS No. 271-44-3

1H-Indazole

カタログ番号: B189455
CAS番号: 271-44-3
分子量: 118.14 g/mol
InChIキー: BAXOFTOLAUCFNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

インダゾールは、ベンゾピラゾールまたはイソインダゾールとしても知られており、複素環式芳香族有機化合物です。この二環式化合物は、ベンゼン環とピラゾール環が融合して構成されています。 インダゾールは両性分子であり、プロトン化されてインダゾリウムカチオンを形成したり、脱プロトン化されてインダゾラートアニオンを形成したりすることができます インダゾールとその誘導体は、抗炎症、抗菌、抗HIV、抗がん、血糖降下、抗原虫、抗高血圧などの幅広い生物活性により、大きな注目を集めています .

合成経路と反応条件:

工業生産方法: インダゾールの工業生産は、通常、上記の方法を最適化して大規模合成を行い、高収率と高純度を実現します。使用する方法は、目的の誘導体とその用途によって異なります。

反応の種類:

    酸化: インダゾールは酸化反応を受け、過酸化水素や過マンガン酸カリウムなどの試薬を使用することがよくあります。

    還元: インダゾール誘導体の還元は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

    置換: 求電子置換反応と求核置換反応は一般的で、ハロゲン、ハロゲン化アルキル、求核試薬などの試薬を使用します。

一般的な試薬と条件:

    酸化: 過酸化水素、過マンガン酸カリウム。

    還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

    置換: ハロゲン、ハロゲン化アルキル、求核試薬。

主要な生成物: これらの反応の生成物は、使用する特定の試薬と条件によって大きく異なります。例えば、酸化はさまざまな酸化誘導体を生成することができ、置換反応はさまざまな官能基を導入することができます。

4. 科学研究における用途

インダゾールとその誘導体は、科学研究において多くの用途があります。

科学的研究の応用

Anticancer Activity

1H-Indazole and its derivatives have been extensively studied for their anticancer properties. Various research findings highlight the efficacy of these compounds against multiple cancer types.

  • Inhibition of Polo-like Kinase 4 : A series of this compound derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), with compound CFI-400945 demonstrating significant antitumor activity in a mouse model of colon cancer, indicating its potential as a clinical candidate for cancer therapy .
  • Aurora Kinase Inhibition : Indazole-based derivatives have shown promise in inhibiting Aurora kinases. Compounds designed through fragment-based drug design exhibited sub-type selectivity, with some compounds showing IC50 values as low as 0.015 µM, suggesting their potential as targeted cancer therapies .
  • 6-Aminoindazole Derivatives : Recent studies synthesized 6-aminoindazole derivatives that displayed growth inhibition in human colorectal cancer cell lines (HCT116). One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited an IC50 value of 14.3 µM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Indole-Based Indazoles : A novel series of indole-substituted 1H-indazoles were evaluated for their anticancer activity against various human cancer cell lines, with one compound showing an IC50 value of 5.15 µM against chronic myeloid leukemia cells (K562) and selective toxicity towards normal cells .

Other Biological Activities

Beyond anticancer applications, this compound derivatives have shown promise in various other therapeutic areas:

  • Antimicrobial Properties : The indazole scaffold has been explored for its antimicrobial activities, making it a candidate for developing new antibiotics .
  • Estrogen Receptor Modulation : Certain indazole derivatives act as selective estrogen receptor degraders (SERDs), which can be beneficial in treating hormone-dependent cancers .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueNotes
Paul et al.CFI-400945PLK4Nanomolar rangeEffective in colon cancer model
Wang et al.Compound 82aPan-Pim kinases0.4 nM (Pim-1)Strong cellular potency
Qian et al.Compound 120IDO15.3 µMSignificant IDO1 inhibition
Zhang et al.Compound 131HDACs4.6 µMPotent antiproliferative activity against HT-29
Study on N-(4-fluorobenzyl)-1H-indazol-6-amineN-(4-fluorobenzyl)-1H-indazol-6-amineColorectal cancer cells (HCT116)14.3 µMNon-cytotoxic to normal cells

作用機序

インダゾール誘導体の作用機序は、特定の化合物とその標的によって異なります。 例えば、いくつかのインダゾール誘導体は、シクロオキシゲナーゼ-2(COX-2)の阻害剤として作用し、プロスタグランジンの産生を阻害することで炎症を抑制します 他のものは、DNAトポイソメラーゼ阻害剤として作用し、がん細胞のDNA複製と転写を妨げます .

類似化合物:

    インドール: インドールは、窒素を含む別の複素環式化合物であり、構造的にはインダゾールに似ていますが、生物活性と用途が異なります。

    イミダゾール: イミダゾールは、2つの窒素原子を含む5員環であり、医薬品や農薬で広く使用されています。

    ピラゾール: ピラゾールは、2つの隣接した窒素原子を含む5員環であり、抗炎症作用と鎮痛作用で知られています。

インダゾールの独自性: インダゾールは、ベンゼン環とピラゾール環が融合した独特の構造を持つため、独特の化学的性質と生物学的性質を備えています。 安定な互変異性体を形成する能力と、さまざまな生物活性を持つことから、医薬品化学における貴重な骨格となっています .

類似化合物との比較

    Indole: Another nitrogen-containing heterocycle, indole is structurally similar to indazole but has different biological activities and applications.

    Imidazole: Imidazole is a five-membered ring containing two nitrogen atoms, and it is widely used in pharmaceuticals and agrochemicals.

    Pyrazole: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, and it is known for its anti-inflammatory and analgesic properties.

Uniqueness of Indazole: Indazole’s unique structure, consisting of a fused benzene and pyrazole ring, endows it with distinct chemical and biological properties. Its ability to form stable tautomers and its diverse range of biological activities make it a valuable scaffold in medicinal chemistry .

生物活性

1H-Indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their potential therapeutic applications, particularly in oncology and inflammation.

Overview of this compound

This compound is characterized by a five-membered ring containing two nitrogen atoms. Its unique structure allows for various substitutions that can enhance its biological properties. Recent studies have demonstrated that this compound derivatives exhibit promising anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxicity against various cancer cell lines. Notable findings include:

  • 6-Aminoindazole Derivatives : A series of 6-aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibited an IC50 value of 14.3 μM against HCT116 colorectal cancer cells, demonstrating effective cytotoxicity without affecting normal lung fibroblast cells (IC50 > 100 μM) .
  • Indazole-3-Amines : Another study reported that compound 6o showed potent inhibitory effects against K562 chronic myeloid leukemia cells with an IC50 of 5.15 μM and selective toxicity towards normal HEK-293 cells (IC50 = 33.2 μM). The mechanism involved apoptosis modulation through the p53/MDM2 pathway .

The mechanisms underlying the anticancer activity of this compound derivatives often involve:

  • Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Compounds designed from the this compound scaffold demonstrated potent inhibition of ASK1, which plays a critical role in apoptosis and inflammatory responses. One promising compound showed protective effects on HT-29 intestinal epithelial cells under TNF-α-induced stress, suggesting its potential in treating inflammatory bowel disease .
  • Cell Cycle Regulation : Studies indicate that indazole derivatives can influence cell cycle progression and induce apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored. For instance, one study highlighted the ability of certain indazole compounds to inhibit pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A specific indazole derivative was investigated for its ability to protect against hypoxic-ischemic brain injury in animal models, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values of selected this compound derivatives:

Compound NameTarget Cell LineIC50 (μM)Activity Type
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3Anticancer
Compound 6oK5625.15Anticancer
ASK1 InhibitorHT-29>25Anti-inflammatory

特性

IUPAC Name

1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOFTOLAUCFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075374
Record name Indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name 1H-Indazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10188
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00148 [mmHg]
Record name 1H-Indazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10188
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

271-44-3
Record name Indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the AMEBA II resin (0.1 g, 1 mmol/g, 0.1 mmol) in DCM/DMF (1:1, 2 ml), 1-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (3 eq), DIC (1.5 eq) DMAP (0.5 eq) and DIPEA (1 eq) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (2 ml), DCM (2 ml), DMF (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml) and dried in vacuo to give the resin bound 7-azaindole.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the resin (1.5 g, 0.77 mmol/g, 1.16 mmol) of example 7 in anhydrous DMF (15 ml), it was added 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (0.359 g, 1.73 mmol), TBTU (0.556 g, 1.73 mmol) and DIPEA (0.44 g, 3.48 mmol). The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2) and dried in vacuo to give the resin bound 7-azaindole (1.70 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.359 g
Type
reactant
Reaction Step Two
Name
Quantity
0.556 g
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the Rink resin (corresponding to fragment A9 of table I, 11 g, 0.85 mmol/g, 9.35 mmol) in anhydrous DMF (15 ml), 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (2.9 g, 14.03 mmol), TBTU (4.5 g, 14.03 mmol) and DIPEA (3.62 g, 28.05 mmol) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2) and dried in vacuo to give the resin bound 7-azaindole (12.5 g). 0.01 g of the resin were cleaved (1 ml of 40% TFA/DCM) to give an off-white solid (0.0014 mg, 82%).
[Compound]
Name
A9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
0.01 g
Type
reactant
Reaction Step Three
Name
TFA DCM
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
82%

Synthesis routes and methods IV

Procedure details

A mixture of prop-1-en-2-ylboronic acid (1.2 g), 5-bromo-1H-indazole (1.0 g, 5.1 mmol), Pd(dba)2 (0.04 g, 0.07 mmol), X-phos (0.04 g, 0.08 mmol) and Cs2CO3 (3.0 g, 9.2 mmol) in a mixture of 30 mL of DMF and 5 mL of water was stirred at 130° C. under nitrogen for 8 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography (200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:5, v/v) to give a 2:3 mixture 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g). The crude mixture was used into the next step without further purification. LCMS: (M+H)+=159; 1H NMR (300 MHz, DMSO): δ 8.08 (s, 1H), 7.81-7.80 (m, 1H), 7.62 (dd, 1H, J1=8.7 Hz, J2=1.5 Hz), 7.53-7.46 (m, 1H), 5.40-5.39 (m, 1H), 5.12-5.11 (m, 1H), 2.24 (s, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution containing 51.8 g (0.25 mole) 6 azidoveratraldehyde (Example XII), 26.0 g (0.28 mole) aniline, 4 ml glacial acetic acid, and 300 ml dimethylformamide was stirred at 90°-100° for 1 hr, then refluxed for 1 hr until the gaseous evolution was complete. After the mixture was cooled and poured slowly in 1.5 l. iced water, the product was filtered, washed with two 150 ml portions cold water, and air dried to give 50 g of crude indazole, m.p. 130°-138°. Recrystallization from ethyl acetate - hexane followed by ethyl acetate gave 26 g (41%) of the product, m.p. 149°-152°. Recrystallization from ethyl acetate - hexane gave the analytical sample, m.p. 149°-152°.
[Compound]
Name
6
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazole
Reactant of Route 2
1H-Indazole
Reactant of Route 3
Reactant of Route 3
1H-Indazole
Reactant of Route 4
Reactant of Route 4
1H-Indazole
Reactant of Route 5
Reactant of Route 5
1H-Indazole
Reactant of Route 6
1H-Indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。